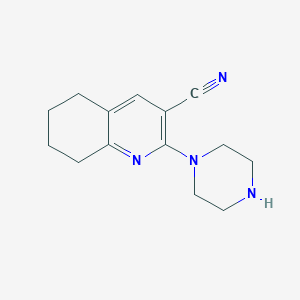

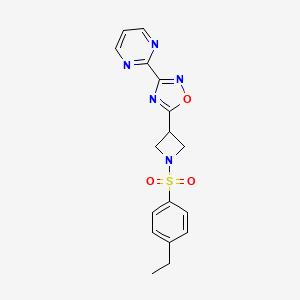

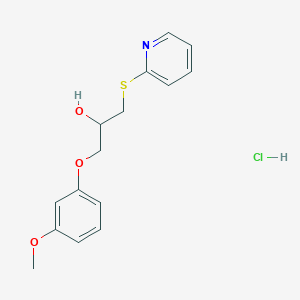

2-(Piperazin-1-il)-5,6,7,8-tetrahidroquinolina-3-carbonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex piperazine systems has been a subject of interest due to their potential biological activities. In one study, (1,3')-bis-tetrahydroisoquinolines were synthesized and used as intermediates for creating pentacyclic piperazine core alkaloids . These compounds were then tested for their ability to inhibit cancer cell proliferation. The synthesis involved the formation of piperazine structures with a specific anti C3-C11 backbone stereochemistry, as confirmed by NMR and X-ray structural assignments . Another research effort focused on the synthesis of a new class of serotonin 5-HT3 receptor antagonists, specifically 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles . These compounds were synthesized using microwave irradiation and conventional heating, starting from 2-aminonicotinaldehyde and ethyl cyanoacetate in the presence of piperidine under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of the synthesized piperazine compounds plays a crucial role in their biological activity. The anti C3-C11 backbone stereochemistry of the piperazine structures synthesized in the first study is a notable feature that could influence the interaction with biological targets . In the second study, the 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles were designed to interact with the serotonin 5-HT3 receptor, and the substitution pattern on the piperazine ring was critical for receptor antagonism .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these piperazine derivatives are noteworthy for their efficiency and potential for producing biologically active compounds. The first study utilized the bis-tetrahydroisoquinoline scaffolds to generate the pentacyclic piperazine systems, which were then tested against various cancer cell lines . The second study's reaction pathway involved the formation of an intermediate 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile, which was further reacted to yield the final serotonin 5-HT3 receptor antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are essential for understanding their pharmacological profiles. While the studies provided do not detail the physical properties such as melting points or solubility, the chemical properties, such as the presence of the nitrile group and the piperazine ring, suggest these compounds have polar characteristics that could affect their bioavailability and interaction with biological targets . The specific antagonism of the 5-HT3 receptor by one of the synthesized compounds indicates a precise interaction that is likely influenced by the compound's chemical structure .

Inhibition of Cancer Cell Proliferation

The first study reported considerable activity against mouse tumor cell lines, particularly blood (P388) and lymphocytic (L1210) leukemia, with the synthesized piperazine compounds . The cell cycle analysis on the K562 myelogenous leukemia cell line provided further insights into the mechanism of action of these compounds. The ability to inhibit cancer cell proliferation suggests that these piperazine derivatives could be promising candidates for the development of new anticancer agents .

Serotonin 5-HT3 Receptor Antagonism

The second study evaluated the synthesized compounds for their ability to act as serotonin 5-HT3 receptor antagonists . The testing was conducted using the longitudinal muscle-myenteric plexus (LMMP) preparation from the Guinea pig ileum. Among the compounds tested, one in particular showed the most favorable antagonism, indicating potential for the treatment of conditions associated with 5-HT3 receptor activity, such as chemotherapy-induced nausea and vomiting .

Aplicaciones Científicas De Investigación

Actividad antimicrobiana

PTQCN ha demostrado una actividad antimicrobiana significativa contra diversas cepas bacterianas. En un estudio reciente realizado por Haraguchi et al., se descubrió que PTQCN afecta eficazmente las cepas de Staphylococcus, incluidas Staphylococcus epidermidis, Staphylococcus aureus y S. aureus resistente a la meticilina (MRSA ). Los mecanismos que subyacen a este efecto antimicrobiano implican la inhibición de la ADN girasa, una enzima crucial en la replicación bacteriana. Además, la absorción de PTQCN en las células microbianas interrumpe su configuración, lo que la convierte en una candidata prometedora para combatir las infecciones bacterianas.

Neurofarmacología y enfermedades neurodegenerativas

Dado el potencial neurofarmacológico de los derivados de piperazina, PTQCN merece una investigación por sus aplicaciones terapéuticas en el tratamiento de enfermedades neurodegenerativas. Los investigadores podrían explorar sus efectos sobre sistemas específicos de neurotransmisores implicados en afecciones como la enfermedad de Alzheimer o la enfermedad de Parkinson . Al dirigirse a estos sistemas, PTQCN puede ofrecer beneficios neuroprotectores.

Inhibición de PARP en la terapia contra el cáncer

La poli(ADP-ribosa) polimerasa (PARP) juega un papel fundamental en la señalización de las células cancerosas, la regulación de la cromatina y los procesos metastásicos. Los derivados de PTQCN podrían evaluarse como posibles inhibidores de PARP, impactando la supervivencia, migración e invasión celular . Esta aplicación es prometedora en la terapia contra el cáncer, especialmente para las neoplasias malignas en las que la desregulación de PARP está implicada.

Inhibición de la lipasa pancreática para el control de la obesidad

Las bases de Schiff que contienen el grupo 2-(piperazin-1-il)-N-(tiofeno-2-il metileno)etanamina se han investigado como nuevos inhibidores de la lipasa pancreática. Estos compuestos muestran potencial en el control de la obesidad al bloquear la absorción de lípidos . Los derivados de PTQCN podrían contribuir a este campo, ayudando en las estrategias de control de peso.

Inhibición de la acetilcolinesterasa para la enfermedad de Alzheimer

En un contexto relacionado, se sintetizaron y evaluaron derivados de 2-(4-fenilpiperazin-1-il)pirimidina-5-carboxamida como posibles inhibidores de la acetilcolinesterasa (AChEIs) contra la enfermedad de Alzheimer (AD) . Las características estructurales de PTQCN la convierten en una candidata interesante para su exploración adicional en esta área.

Direcciones Futuras

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Potential applications could include medicinal chemistry, where piperazine derivatives are often used in the development of new drugs .

Mecanismo De Acción

Target of Action

The primary target of 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is DNA gyrase , a type II topoisomerase found in bacteria . DNA gyrase is essential for bacterial DNA replication, as it introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication machinery to function properly .

Mode of Action

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile interacts with its target, DNA gyrase, leading to the inhibition of this enzyme . This inhibition prevents the introduction of negative supercoils into the bacterial DNA, thereby halting DNA replication and ultimately leading to bacterial cell death .

Biochemical Pathways

The inhibition of DNA gyrase by 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile affects the DNA replication pathway in bacteria . Without the ability to introduce negative supercoils into the DNA, the replication machinery cannot function, and the bacteria cannot replicate their DNA. This leads to a halt in bacterial growth and proliferation .

Pharmacokinetics

These compounds have demonstrated good absorption and distribution, as well as acceptable metabolic stability, suggesting that 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile may have similar properties .

Result of Action

The result of the action of 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is the disruption of bacterial cell replication, leading to cell death . This is achieved through the inhibition of DNA gyrase, which prevents the introduction of negative supercoils into the DNA and halts DNA replication .

Propiedades

IUPAC Name |

2-piperazin-1-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c15-10-12-9-11-3-1-2-4-13(11)17-14(12)18-7-5-16-6-8-18/h9,16H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPOSWMBBXVJTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=C(C=C2C1)C#N)N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2515643.png)

![N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]but-2-ynamide](/img/structure/B2515648.png)

![Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2515649.png)

![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2515653.png)

![4-[(3,5-dichloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2515659.png)

![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2515665.png)